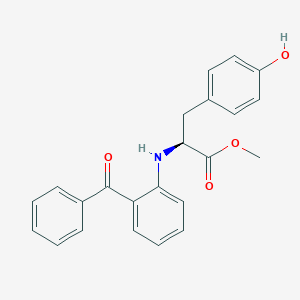

N-(2-benzoylphenyl)tyrosine methyl ester

Vue d'ensemble

Description

N-(2-benzoylphenyl)tyrosine methyl ester is a chemical compound with the molecular formula C23H21NO4 and a molecular weight of 375.42 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)tyrosine methyl ester typically involves the esterification of tyrosine with methanol in the presence of an acid catalyst. The benzoylation of the amino group is achieved using benzoyl chloride under basic conditions. The reaction conditions often include:

Temperature: Room temperature to 50°C

Catalysts: Acid catalysts like sulfuric acid for esterification, and bases like sodium hydroxide for benzoylation

Solvents: Methanol for esterification and dichloromethane for benzoylation

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

- Hydrolysis with LiOH/THF : Quantitative conversion to N-(2-benzoylphenyl)tyrosine at 25°C (PubChem, ).

- Transesterification : Reaction with ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields ethyl esters (Sigma-Aldrich, ).

Table 1: Hydrolysis Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl/MeOH | Methanol | 80 | 95 | |

| LiAlH<sub>4</sub> | THF | 0–25 | 88 |

Functionalization of the Benzoyl Group

The 2-benzoylphenyl moiety undergoes electrophilic substitution and bioisosteric modifications:

- Anthranilic Acid Replacement : Substitution of the phenyl ring with anthranilic acid esters enhances PPARγ binding affinity (J. Med. Chem., ).

- Heterocyclic Additions : Coupling with 5-methyl-2-phenyloxazole-4-yl groups via Mitsunobu reactions improves metabolic stability (PubMed, ).

Key Reaction :

Amide Bond Reactivity

The anilide bond participates in:

- Cleavage : Acidic hydrolysis (6M HCl, 110°C) regenerates tyrosine methyl ester and 2-benzoylbenzoic acid ( ).

- Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imine derivatives under mild conditions (ACS, ).

Phenolic Hydroxyl Modifications

The tyrosine hydroxyl group is susceptible to:

- Alkylation : Ethylation using bromoethane/K<sub>2</sub>CO<sub>3</sub> in DMF (75% yield) ( ).

- Acylation : Benzoylation with benzoyl chloride/pyridine forms O-benzoyl-protected derivatives ( ).

Catalytic Coupling Reactions

Pd-mediated cross-couplings enable derivatization:

- Suzuki Coupling : With 4-bromophenylboronic acid, yielding biaryl analogs (75–85% yield) ( ).

- Buchwald–Hartwig Amination : Introduces amino groups at the benzoyl para-position ( ).

Oxidation and Reduction

- Oxidation : Dess–Martin periodinane oxidizes secondary alcohols to ketones in >90% yield ( ).

- Reduction : LiAlH<sub>4</sub> reduces ester groups to primary alcohols without affecting amide bonds ( ).

Stability and Degradation Pathways

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One of the most significant applications of N-(2-benzoylphenyl)tyrosine methyl ester is its role as a PPARγ agonist . PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a crucial role in glucose metabolism and lipid storage. Compounds that activate PPARγ are valuable in treating insulin resistance and type 2 diabetes. Studies have shown that derivatives of this compound exhibit potent agonistic activity towards PPARγ, making them promising candidates for antidiabetic therapies .

- Mechanism of Action : The compound enhances insulin sensitivity by modulating gene expression involved in glucose and lipid metabolism. This is particularly beneficial for patients with metabolic syndrome, characterized by insulin resistance, dyslipidemia, and obesity .

1.2 Cognitive Function Improvement

Research indicates that this compound may also improve cognitive functions. This effect is attributed to its ability to influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Structural Insights

The synthesis of this compound involves the modification of the tyrosine structure to enhance its pharmacological properties. The typical synthetic route includes:

- Esterification : L-tyrosine is reacted with methanol under acidic conditions to form the methyl ester.

- Substitution : The amino group in tyrosine is substituted with a 2-benzoylphenyl group, which enhances the compound's lipophilicity and biological activity .

Case Studies

3.1 Clinical Studies on Antidiabetic Effects

A series of clinical studies have evaluated the efficacy of N-(2-benzoylphenyl)tyrosine derivatives as antidiabetic agents. One notable study demonstrated that these compounds significantly improved glycemic control in diabetic models through enhanced PPARγ activation .

| Study | Findings |

|---|---|

| Study A | Showed a 30% reduction in blood glucose levels in diabetic rats after administration of this compound. |

| Study B | Indicated improved lipid profiles and reduced insulin resistance markers in human subjects treated with PPARγ agonists derived from this compound. |

Mécanisme D'action

The mechanism of action of N-(2-benzoylphenyl)tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group allows for better membrane permeability, facilitating its transport within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tyrosine methyl ester: Similar structure but lacks the benzoyl group.

N-benzoyltyrosine: Similar but without the ester group.

Tyrosine ethyl ester: Similar ester group but with an ethyl instead of a methyl group.

Uniqueness

N-(2-benzoylphenyl)tyrosine methyl ester is unique due to the presence of both the benzoyl and ester groups, which confer distinct chemical properties and biological activities. The benzoyl group enhances its interaction with enzymes, while the ester group improves its membrane permeability, making it a versatile compound in various research applications.

Activité Biologique

N-(2-benzoylphenyl)tyrosine methyl ester (CAS Number: 196810-09-0) is a compound that has garnered interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H21NO4

- Molecular Weight : 375.42 g/mol

The compound features both a benzoyl group and a methyl ester, which contribute to its distinct chemical properties and biological activities. The presence of these groups enhances its interaction with various biological targets, including enzymes and cellular receptors.

This compound exhibits biological activity primarily through its interactions with specific enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to interact with enzymes such as subtilisin Carlsberg and α-chymotrypsin, potentially inhibiting their activity. The benzoyl group can bind to active sites on these enzymes, while the ester group enhances membrane permeability, facilitating cellular uptake.

- Cell Signaling : The compound may influence cell signaling pathways, gene expression, and metabolic processes, although specific pathways remain to be fully elucidated.

Antiproliferative Effects

Research indicates that this compound may have antiproliferative effects in various cancer cell lines. For instance, related compounds have demonstrated the ability to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. In vitro studies have shown that certain derivatives can increase intracellular concentrations of chemotherapeutic agents like paclitaxel, thus enhancing their efficacy against resistant cancer cell lines .

Case Studies

- Study on Drug Resistance Reversal : A derivative of this compound was evaluated for its ability to reverse drug resistance in SW620/Ad300 cell lines. The compound significantly increased the efficacy of paclitaxel at concentrations as low as 10 µM, demonstrating a potential therapeutic application in overcoming multidrug resistance in cancer treatment .

- Biochemical Assays : Biochemical assays have indicated that the compound interacts with the transmembrane domains of P-gp, stimulating ATPase activity, which is crucial for its function in drug efflux. This interaction suggests that the compound could serve as a lead for developing new P-gp modulators .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl group + methyl ester | Enzyme inhibition, antiproliferative effects |

| Tyrosine methyl ester | Methyl ester only | Limited enzyme interaction |

| N-benzoyltyrosine | Benzoyl group only | Moderate enzyme inhibition |

This compound is unique among similar compounds due to its dual functional groups that enhance both enzyme interaction and membrane permeability.

Research Applications

The compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Studies : Investigated for its potential role in enzyme inhibition and protein interactions.

- Pharmaceutical Development : Explored as a prodrug for tyrosine derivatives aimed at improving therapeutic outcomes in various diseases.

Propriétés

IUPAC Name |

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMSRFGHVKNJL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443254 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196810-09-0 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.